molecular formula C52H85N3O13P2 B1261280 CDP-2,3-bis-O-(geranylgeranyl)-sn-glycerol

CDP-2,3-bis-O-(geranylgeranyl)-sn-glycerol

Cat. No. B1261280
M. Wt: 1022.2 g/mol
InChI Key: DCAZOLWWPLSROK-DXHGDTBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CDP-2,3-bis-O-(geranylgeranyl)-sn-glycerol is a nucleotide conjugate consisting of CDP joined at the 1-position of 2,3-bis-O-(geranylgeranyl)-sn-glycerol via a diphosphate linkage. It derives from a CDP and a 2,3-bis-O-(geranylgeranyl)-sn-glycerol 1-phosphate. It is a conjugate acid of a CDP-2,3-bis-O-(geranylgeranyl)-sn-glycerol(2-).

Scientific Research Applications

Enzymatic Activity and Phospholipid Biosynthesis

CDP-2,3-di-O-geranylgeranyl-sn-glycerol is primarily involved in enzymatic activities related to phospholipid biosynthesis. For instance, a study by Morii, Nishihara, and Koga (2000) discovered CDP-2,3-di-O-geranylgeranyl-sn-glycerol synthase activity in the membrane of Methanothermobacter thermoautotrophicus. This enzyme is crucial in the formation of CDP-2,3-di-O-geranylgeranyl-sn-glycerol, which then plays a role in cellular phospholipid biosynthesis (Morii, Nishihara, & Koga, 2000).

Role in Ether Lipid Adaptation in Archaea

In the context of archaea, CDP-2,3-di-O-geranylgeranyl-sn-glycerol is important in the biosynthesis and evolution of archaeal membranes and ether phospholipids. Koga and Morii (2007) reviewed the biosynthesis of characteristic polar lipids in archaea, emphasizing the role of CDP-2,3-di-O-geranylgeranyl-sn-glycerol in this process (Koga & Morii, 2007).

Involvement in Cold Adaptation

The compound also plays a role in the adaptation of certain archaea to low temperatures. Nichols et al. (2004) showed that in Methanococcoides burtonii, a change in the unsaturation of ether lipids, possibly involving CDP-2,3-di-O-geranylgeranyl-sn-glycerol, is key for cold adaptation (Nichols et al., 2004).

Enzyme Substrate Specificity

Further, the specificity of enzymes like CDP-2,3-di-O-geranylgeranyl-sn-glycerol:l-serine O-archaetidyltransferase was studied by Morii and Koga (2003). They found that the enzyme exhibited activity with various synthetic substrate analogs, suggesting its broad substrate specificity and crucial role in phospholipid synthesis (Morii & Koga, 2003).

properties

Product Name

CDP-2,3-bis-O-(geranylgeranyl)-sn-glycerol

Molecular Formula

C52H85N3O13P2

Molecular Weight

1022.2 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S)-2,3-bis[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoxy]propyl] hydrogen phosphate

InChI

InChI=1S/C52H85N3O13P2/c1-38(2)17-11-19-40(5)21-13-23-42(7)25-15-27-44(9)30-33-63-35-46(64-34-31-45(10)28-16-26-43(8)24-14-22-41(6)20-12-18-39(3)4)36-65-69(59,60)68-70(61,62)66-37-47-49(56)50(57)51(67-47)55-32-29-48(53)54-52(55)58/h17-18,21-22,25-26,29-32,46-47,49-51,56-57H,11-16,19-20,23-24,27-28,33-37H2,1-10H3,(H,59,60)(H,61,62)(H2,53,54,58)/b40-21+,41-22+,42-25+,43-26+,44-30+,45-31+/t46-,47+,49+,50+,51+/m0/s1

InChI Key

DCAZOLWWPLSROK-DXHGDTBASA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COC[C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCOCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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